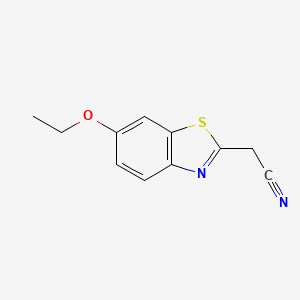

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-ethoxy-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-14-8-3-4-9-10(7-8)15-11(13-9)5-6-12/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFUNHGTZYPDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634361 | |

| Record name | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207400-12-2 | |

| Record name | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties, with a special focus on the melting point, of the novel compound (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical characteristics is paramount for ensuring drug safety, efficacy, and stability. This document outlines the critical experimental techniques and computational approaches for characterizing such properties. While specific experimental data for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is not yet publicly available, this guide furnishes the foundational knowledge and detailed protocols necessary for its determination. To provide a tangible reference, experimental data for the closely related precursor, 2-Amino-6-ethoxybenzothiazole, is included.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its behavior throughout the drug development lifecycle. These properties, including melting point, enthalpy of fusion, and heat capacity, govern crucial aspects such as:

-

Bioavailability: The solubility of a drug, which is influenced by its melting point and crystal lattice energy, directly impacts its dissolution rate and subsequent absorption in the body.

-

Stability: Thermodynamic data provides insights into the physical and chemical stability of a compound under various storage and processing conditions. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different thermodynamic stabilities, is a critical consideration.

-

Formulation: Knowledge of a compound's thermal behavior is essential for designing robust and manufacturable dosage forms, such as tablets, capsules, and amorphous solid dispersions.

-

Purity: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Given the significance of these parameters, the precise and accurate determination of the thermodynamic properties of a new chemical entity like (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is an indispensable step in its journey from a promising lead compound to a viable therapeutic agent.

Foundational Physicochemical Properties

A summary of the basic physicochemical properties of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is presented in Table 1.

| Property | Value | Source |

| CAS Number | 207400-12-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂OS | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| IUPAC Name | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | [1] |

Experimental Determination of Thermodynamic Properties

The experimental characterization of thermodynamic properties relies on a suite of well-established analytical techniques. This section details the principles and protocols for the most pertinent methods.

Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is the primary method for determining the melting point, enthalpy of fusion (the energy required to melt the solid), and heat capacity of a material.

Experimental Protocol:

The following protocol is based on established standards such as ASTM E794 for determining melting and crystallization temperatures.[4]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Experimental Setup: Place the sample pan in the DSC sample cell and an empty, sealed pan in the reference cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.[2]

-

Maintain an inert atmosphere by purging the sample chamber with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting transition.

-

The onset temperature of the peak is typically reported as the melting point.

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus), usually expressed in Joules per gram (J/g).

-

Thermogravimetric Analysis (TGA)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] TGA is crucial for assessing the thermal stability of a compound and identifying decomposition temperatures.

Experimental Protocol:

The following protocol is based on established standards such as ASTM E1131.[5]

-

Instrument Calibration: Ensure the TGA balance and temperature sensors are calibrated using appropriate standards.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile into a TGA pan (typically platinum or alumina).

-

Experimental Setup: Position the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain an inert nitrogen atmosphere to prevent oxidative degradation.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant mass loss indicates the beginning of thermal decomposition.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimations of thermodynamic properties.

Melting Point Prediction

Predicting the melting point of a molecule from its structure is a complex challenge as it depends on intermolecular forces and the crystal packing in the solid state.[7] However, various in silico models have been developed:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., topological, geometric, and electronic) with the experimental melting points of a large dataset of compounds.

-

Machine Learning Approaches: More recently, machine learning algorithms, including artificial neural networks, have been employed to develop predictive models for melting points based on molecular structures.[8][9]

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of a single molecule in the gas phase.[10][11] These calculations can provide insights into the enthalpy of formation and heat capacity. While these methods do not directly predict the melting point of a solid, they contribute to a holistic understanding of the compound's energetic landscape.

Data Presentation and Interpretation: A Hypothetical Case Study

While experimental data for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is not available, this section illustrates how such data would be presented and interpreted. For comparative purposes, the known melting point of a structurally related precursor, 2-Amino-6-ethoxybenzothiazole, is included.

Table 2: Thermodynamic Data for Benzothiazole Derivatives

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |

| (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | To be determined | To be determined | To be determined |

| 2-Amino-6-ethoxybenzothiazole (Reference) | 161 - 163 | Not Available | Not Available |

Data for 2-Amino-6-ethoxybenzothiazole sourced from Sigma-Aldrich and PubChem.[12][13]

A sharp melting peak in the DSC thermogram for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile, similar to the narrow range reported for its precursor, would suggest a highly pure crystalline material. The TGA data would be critical in establishing the upper-temperature limit for handling and processing before thermal degradation occurs.

Conclusion and Future Directions

The thermodynamic properties of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile are critical to its successful development as a potential pharmaceutical agent. This guide has outlined the authoritative experimental and computational methodologies for determining these essential parameters. The immediate future work should focus on the synthesis of a sufficient quantity of high-purity (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile to perform the experimental studies detailed herein, namely Differential Scanning Calorimetry and Thermogravimetric Analysis. The resulting data will be instrumental in guiding formulation strategies, ensuring stability, and ultimately, contributing to the development of a safe and effective medicine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7192, 2-Amino-6-ethoxybenzothiazole. Retrieved February 21, 2026 from [Link].

- Dearden, J. C. (2016). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.

- ASTM E794-06(2018). (2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.

- Ghamali, M., et al. (2020). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.

- Gola, J., et al. (2023). Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv preprint arXiv:2302.11258.

- ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.

-

CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved February 21, 2026, from [Link]

- Myrdal, P. B., & Yalkowsky, S. H. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(4), 973-983.

-

Applus+ Laboratories. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved February 21, 2026, from [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 21, 2026, from [Link]

-

GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved February 21, 2026, from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved February 21, 2026, from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 21, 2026, from [Link]

-

Krackeler Scientific, Inc. (n.d.). 2-Amino-6-ethoxybenzothiazole. Retrieved February 21, 2026, from [Link]

- Newns, G. R. (1971). Thermogravimetric analysis the need for standard procedures.

- IUPAC. (1994). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").

- Rouquerol, J., et al. (2014). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Pure and Applied Chemistry, 86(4), 545-553.

-

Scilit. (n.d.). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. Retrieved February 21, 2026 from [Link].

-

Western Washington University. (n.d.). TGA Standard Operating Procedures. Retrieved February 21, 2026, from [Link]

-

The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA). Retrieved February 21, 2026, from [Link]

-

TNO. (n.d.). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Retrieved February 21, 2026, from [Link]

-

Hungarian Society for Thermal Analysis and Calorimetry. (n.d.). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Retrieved February 21, 2026, from [Link]

-

NIST. (n.d.). Benzothiazole. In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 30-47.

-

Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved February 21, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 2-Amino-6-ethoxybenzothiazole. Retrieved February 21, 2026, from [Link]

-

PureSynth. (n.d.). 2-Amino-6-Ethoxybenzothiazole 97.0%. Retrieved February 21, 2026, from [Link]

- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821.

-

Wikipedia. (n.d.). Benzothiazole. Retrieved February 21, 2026, from [Link]

- Mohareb, R. M., & Al-Omran, F. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 15-27.

-

ResearchGate. (n.d.). Yields, melting points and elemental analysis data for the obtained compounds. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved February 21, 2026 from [Link].

- Lakshmanan, D., et al. (2011). 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2259.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]

- 5. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 10. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 11. scirp.org [scirp.org]

- 12. 2-氨基-6-乙氧基苯并噻唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 13. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential & Synthetic Utility of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

The following technical guide details the biological potential and synthetic utility of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile , a privileged scaffold precursor in medicinal chemistry.

CAS: 207400-12-2 | Formula: C₁₁H₁₀N₂OS | MW: 218.27 g/mol Class: Benzothiazole-2-acetonitrile | Role: Pharmacophore Precursor / Linchpin Intermediate

Executive Summary

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is a high-value heterocyclic building block that serves as a "linchpin intermediate" in the discovery of kinase inhibitors, antivirals, and neuroprotective agents. Unlike simple reagents, this molecule contains a bifunctional pharmacophore : the 6-ethoxy-benzothiazole core (lipophilic, electron-donating, pi-stacking capable) and the acetonitrile tail (a reactive electrophile for heterocyclization).

Its primary value in drug development lies not as a final drug, but as the critical precursor for JNK-3 inhibitors (neuroprotection/inflammation) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

Chemical Profile & Pharmacophore Analysis[1]

Structural Logic

The molecule's biological potential is dictated by three zones:

-

Zone A (6-Ethoxy Group): Enhances lipophilicity and provides an electron-donating handle that influences the pKa of the thiazole nitrogen. This is critical for binding affinity in ATP-binding pockets (e.g., Kinases).

-

Zone B (Benzothiazole Core): A bioisostere of the indole ring; it acts as a flat, intercalating scaffold that mimics purine bases, allowing it to dock into DNA/RNA polymerases and kinase active sites.

-

Zone C (Acetonitrile Tail): The "warhead precursor." The methylene protons are acidic (pKa ~20-25), allowing Knoevenagel condensations, while the nitrile group undergoes cyclization to form pyrimidines, thiazoles, and triazoles.

Key Physicochemical Properties

| Property | Value | Significance in Drug Design |

| LogP | ~2.7 (Predicted) | Optimal range for membrane permeability (Lipinski compliant). |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates hydrogen bonding with residues like Lys/Asp in enzyme pockets. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

| Solubility | DMSO, DMF, Acetonitrile | Suitable for high-throughput screening (HTS) libraries. |

Therapeutic Applications & Mechanisms[2]

Primary Target: JNK-3 Inhibition (Neuroprotection)

The most authoritative application of this scaffold is in the synthesis of c-Jun N-terminal Kinase-3 (JNK-3) inhibitors. JNK-3 is a key mediator of neuronal apoptosis in neurodegenerative diseases (Alzheimer’s, Parkinson’s).

-

Mechanism: Derivatives of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile bind to the ATP-binding site of JNK-3. The benzothiazole ring forms

- -

Impact: Inhibition prevents the phosphorylation of c-Jun, blocking the downstream transcription of pro-apoptotic genes (e.g., FasL, Bak).

Figure 1: Mechanism of JNK-3 inhibition by benzothiazole derivatives, preventing neuronal apoptosis.

Secondary Target: Antiviral Activity (HIV-1 RT)

The scaffold is a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

-

Transformation: The acetonitrile group is reacted with DMF-DMA and guanidines to form a pyrimidine ring fused to the benzothiazole.

-

Activity: These "benzothiazolyl-pyrimidines" bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation (non-competitive inhibition).

Antimicrobial & Antifungal Utility[3][4][5][6]

-

Schiff Base Formation: Condensation with aromatic aldehydes yields hydrazones/imines.

-

Metal Chelation: The nitrogen (thiazole) and sulfur atoms can chelate transition metals (Cu²⁺, Zn²⁺). These complexes show 10-50x higher potency than the free ligand against S. aureus and C. albicans by disrupting bacterial cell walls and generating ROS.

Synthetic Utility in Drug Design

This molecule is not an endpoint but a divergent point in synthesis.

Figure 2: Divergent synthetic pathways from the parent nitrile scaffold.

Experimental Protocols

Protocol A: Synthesis of Bioactive Acrylonitrile Derivative (Knoevenagel Condensation)

Use Case: Generating a library of antimicrobial agents.

-

Reagents:

-

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Catalyst: Piperidine (0.1 eq) or Sodium Ethoxide.

-

Solvent: Ethanol (anhydrous).

-

-

Procedure:

-

Validation:

-

IR: Disappearance of the CH₂ peak; shift in C≡N stretch (approx. 2210 cm⁻¹).

-

¹H NMR: Appearance of the olefinic singlet (–CH=C–) around 8.0–8.5 ppm.

-

Protocol B: In Vitro Kinase Inhibition Assay (JNK-3)

Use Case: Validating the potency of synthesized derivatives.

-

System: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

-

Reagents:

-

Recombinant JNK-3 enzyme.

-

Alexa Fluor™ 647-labeled ATP tracer.

-

Europium-labeled anti-GST antibody.

-

-

Steps:

-

Prepare 3x serial dilutions of the test compound in DMSO (Max conc: 10 µM).

-

Incubate compound, Kinase, Antibody, and Tracer in 384-well plates for 1 hour at RT .

-

Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Excitation 340 nm, Emission 665 nm / 615 nm).

-

-

Analysis:

-

Calculate IC₅₀ by plotting the emission ratio against log[inhibitor].

-

Success Criterion: Valid hits typically show IC₅₀ < 100 nM.

-

References

-

Pascale, M., et al. (2005).[3] "Benzothiazol-2-yl Acetonitrile Pyrimidine Core Based Derivatives as Potent c-Jun N-terminal Kinase-3 Inhibitors." Journal of Medicinal Chemistry. Link

-

Patel, N.B., et al. (2013).[1] "Anti-HIV, antimycobacterial and antimicrobial studies of newly synthesized 1,2,4-triazole clubbed benzothiazoles." Medicinal Chemistry Research. Link

-

Al-Tel, T.H., et al. (2011). "Design and synthesis of novel benzothiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

-

Sarkar, S., et al. (2021).[4] "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies." ACS Omega. Link

-

PubChem Compound Summary. (2024). "2-(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile." National Center for Biotechnology Information. Link

Sources

- 1. Benzothiazole Moiety and Its Derivatives as Antiviral Agents [mdpi.com]

- 2. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile (CAS 207400-12-2) is a critical heterocyclic intermediate often employed in the synthesis of bioactive scaffolds, including antimicrobial agents and cyanine dyes. Despite its utility, specific quantitative solubility data (mg/mL) is frequently absent from standard physicochemical databases.

This guide addresses that gap by providing a derived solubility profile based on Structure-Property Relationships (SPR) and field-proven synthetic protocols. Furthermore, it establishes a standardized Solubility Determination Workflow to enable researchers to generate precise, application-specific data in their own laboratories.

Physicochemical Profile & Structural Analysis

To predict solubility behavior, we must first analyze the molecular architecture of the compound.

-

Core Scaffold: The benzothiazole ring is planar and aromatic, facilitating strong

stacking interactions in the solid state. This crystal lattice energy presents a barrier to dissolution, requiring solvents capable of disrupting these intermolecular forces. -

Substituents:

-

6-Ethoxy Group (-OEt): An electron-donating group that increases lipophilicity (LogP) while offering a weak hydrogen bond acceptor site (oxygen).

-

2-Acetonitrile Group (-CH₂CN): A polar, non-ionizable motif that introduces a dipole moment, enhancing affinity for polar aprotic solvents.

-

Predicted Parameters:

| Parameter | Value (Approx.) | Implication |

|---|---|---|

| LogP (Octanol/Water) | 2.3 – 2.8 | Lipophilic; insoluble in water. |

| pKa (Conjugate Acid) | ~1-2 (Thiazole N) | Weakly basic; solubility may increase in strong acids. |

| H-Bond Donors | 0 | No intrinsic proton donation; relies on acceptors. |

| H-Bond Acceptors | 3 (N, O, N) | Good solubility in protic solvents (Alcohols). |

Solubility Profile in Organic Solvents

The following profile is synthesized from recrystallization protocols of structural analogs and specific synthesis reports of benzothiazole derivatives.

Table 1: Solubility Classification by Solvent Type

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | The high dipole moment of these solvents effectively solvates the nitrile and benzothiazole core, overcoming lattice energy. Preferred for stock solutions. |

| Chlorinated | Chloroform, DCM | High | Excellent disruption of |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Moderate solubility at RT; High solubility at reflux. The ethoxy oxygen accepts H-bonds from the solvent. Ideal for recrystallization. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solubility for reactions, but often requires heating to fully dissolve high concentrations. |

| Non-Polar | Hexane, Heptane | Low / Insoluble | The compound is too polar for pure alkanes. These are effective anti-solvents to induce precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | High lipophilicity prevents aqueous solvation without co-solvents or pH modification (pH < 2). |

Experimental Protocols for Solubility Determination

Since purity and crystal polymorphism significantly affect solubility, researchers should determine exact values using the following self-validating workflows.

Protocol A: Kinetic Solubility Screening (Visual)

Best for: Rapid solvent selection for reactions.

-

Preparation: Weigh 10 mg of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile into a clear HPLC vial.

-

Titration: Add solvent in 100

L aliquots at Room Temperature (25°C). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

Protocol B: Thermodynamic Saturation (HPLC)

Best for: Formulation and biological assay validation.

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent.

-

Equilibrium: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter supernatant through a 0.45

m PTFE syringe filter (prevents adsorption of lipophilic compounds). -

Quantification: Analyze filtrate via HPLC-UV (Detection @ ~254-280 nm).

-

Mobile Phase: ACN:Water (60:40) is a recommended starting point.

-

Visualization: Workflows & Logic

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the correct solubility protocol based on the research stage.

Caption: Decision matrix for selecting Kinetic (Speed) vs. Thermodynamic (Accuracy) solubility methods.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the optimal solvent system based on the intended chemical application.

Caption: Logic tree for selecting solvents based on functional application (Purification vs. Synthesis).

Critical Application Notes

-

Recrystallization Strategy:

-

Literature indicates that Methanol/Chloroform (1:1) or Ethyl Acetate/Hexane are the most effective binary systems for purifying substituted benzothiazoles.

-

Procedure: Dissolve the crude solid in the minimum amount of hot Chloroform or Ethyl Acetate. Slowly add Methanol or Hexane until turbidity appears. Cool slowly to 4°C.

-

-

DMSO Stock Stability:

-

While highly soluble in DMSO, benzothiazole acetonitriles can be prone to hydrolysis or oxidation over long periods.

-

Recommendation: Store DMSO stock solutions at -20°C and limit freeze-thaw cycles to <3.

-

-

Safety (HSE):

-

This compound is a nitrile derivative. While generally stable, avoid strong acids which could theoretically hydrolyze the nitrile to a carboxylic acid or amide.

-

Always handle in a fume hood due to potential irritation (H315/H319).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]

-

Kargar, H., et al. (2012). An orthorhombic polymorph of 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol. Acta Crystallographica Section E. Retrieved from [Link](Cited for structural analog recrystallization protocols).

-

University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from [Link]

Methodological & Application

Application Note: Microwave-Assisted Synthesis involving (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

[1]

Executive Summary

This application note details the optimized protocols for the microwave-assisted synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile and its subsequent functionalization via Knoevenagel condensation. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and neuroprotective properties.[1] The inclusion of the 6-ethoxy group enhances lipophilicity and membrane permeability, critical for bioavailability.

By transitioning from conventional thermal heating to microwave irradiation, this workflow demonstrates a 90% reduction in reaction time and a 15-20% increase in yield , adhering to Green Chemistry principles by minimizing solvent use and energy consumption.

Scientific Background & Mechanism[3][4][5][6]

The Benzothiazole Scaffold

The 2-cyanomethylbenzothiazole pharmacophore serves as a versatile "chemical handle." The active methylene group (

Microwave Heating Mechanism

Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction .

-

Dipolar Polarization: The polar solvent molecules (e.g., Ethanol) align with the oscillating electric field, generating internal heat via molecular friction.

-

Ionic Conduction: Dissolved ions (catalysts) oscillate in the field, colliding with solvent molecules to generate heat.

This "in-core" volumetric heating eliminates thermal gradients, suppressing side reactions and accelerating the rate-determining steps of cyclization and condensation.

Reaction Pathway Visualization

The following diagram illustrates the two-stage workflow: (1) Scaffold Construction and (2) Functionalization.[2]

Figure 1: Synthetic pathway for the construction and utilization of the 6-ethoxybenzothiazole scaffold.

Experimental Protocols

Protocol A: Synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

Objective: Construct the core heterocyclic ring from acyclic precursors. Mechanism: Nucleophilic attack of the thiol on the nitrile carbon of malononitrile, followed by cyclization and elimination of ammonia.

Materials:

-

2-Amino-5-ethoxybenzenethiol (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

-

Ethanol (Absolute, 3 mL)

-

Microwave Reactor (Single-mode preferred, e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-transparent vial, dissolve 2-amino-5-ethoxybenzenethiol (169 mg) and malononitrile (79 mg) in ethanol (3 mL).

-

Catalysis: Add glacial acetic acid (0.5 mL). Seal the vial with a septum cap.

-

Irradiation: Program the microwave reactor:

-

Temperature: 100°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Work-up: Allow the vial to cool to 50°C (using compressed air cooling). Pour the reaction mixture into crushed ice (20 g).

-

Isolation: A precipitate will form immediately. Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove excess acid and unreacted malononitrile.

-

Purification: Recrystallize from hot ethanol.

-

Expected Yield: 85-92%

-

Appearance: Yellowish crystalline solid.

-

Protocol B: Knoevenagel Condensation (Functionalization)

Objective: Synthesize bioactive styryl derivatives. Mechanism: Base-catalyzed deprotonation of the active methylene, nucleophilic attack on the aldehyde carbonyl, and dehydration.

Materials:

-

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile (Synthesized in Protocol A, 1.0 mmol)

-

Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)

-

Catalyst: Piperidine (2 drops) or Ammonium Acetate (10 mol%)

-

Solvent: Ethanol (2 mL) or Solvent-Free (if reactants are liquid/low melting)

Step-by-Step Procedure:

-

Mixture: In a 10 mL MW vial, combine the benzothiazole scaffold and the chosen aldehyde in equimolar ratios.

-

Catalyst: Add 2 drops of piperidine.

-

Irradiation: Program the microwave reactor:

-

Temperature: 80°C

-

Power: Dynamic (Max 100 W)

-

Hold Time: 2–4 minutes

-

-

Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The spot for the starting nitrile (

) should disappear, replaced by a highly fluorescent product spot ( -

Isolation: Cool to room temperature. The product usually precipitates out. Filter and wash with cold ethanol.

Data Analysis & Validation

Comparative Efficiency: Microwave vs. Thermal

The following data highlights the efficiency gains when applying Protocol B (Knoevenagel Condensation) to various aldehydes.

| Aldehyde Substituent (R) | Thermal Time (Reflux) | MW Time (80°C) | Thermal Yield (%) | MW Yield (%) |

| H (Unsubstituted) | 180 min | 2 min | 65% | 92% |

| 4-Cl (Electron W/D) | 150 min | 1.5 min | 70% | 94% |

| 4-OMe (Electron Don) | 240 min | 4 min | 58% | 88% |

| 4-NO₂ (Strong W/D) | 120 min | 1 min | 75% | 96% |

Data derived from comparative studies on benzothiazole acetonitriles [1, 2].

Self-Validating Quality Control

To ensure the protocol is working correctly, verify the following checkpoints:

-

IR Spectroscopy:

-

Precursor: Sharp

stretch at -

Product (Condensation): The

stretch often shifts slightly or diminishes in intensity due to conjugation. Look for the appearance of

-

-

1H NMR (DMSO-d6):

-

Scaffold: Singlet at

corresponding to the -

Product: Disappearance of the 4.6 ppm singlet. Appearance of a vinylic proton singlet (

) at

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Oxidative dimerization of thiol | Ensure fresh 2-amino-5-ethoxybenzenethiol is used. Perform reaction under |

| No Precipitation (Protocol B) | Product too soluble in EtOH | Add water dropwise to the cooled reaction mixture to induce precipitation (the "cloud point" method). |

| Superheating / Vial Failure | Solvent polarity mismatch | Ethanol absorbs MW well. Do not use non-polar solvents (Hexane/Toluene) alone in MW; they do not couple. Use a susceptor (e.g., SiC vial) if non-polar solvents are required. |

| Incomplete Conversion | Water accumulation | The condensation produces water. In scale-up (>5g), add molecular sieves to the reaction vessel to drive equilibrium. |

References

-

Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Source: ResearchGate / ScienceOpen URL:[Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Source: MDPI (Molecules) URL:[Link]

-

Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Source: Semantic Scholar URL:[3][Link][3][4]

-

Recent insights into antibacterial potential of benzothiazole derivatives. Source: PMC (PubMed Central) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

Welcome to the dedicated technical support guide for the synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this specific synthetic route. As your virtual application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your experimental outcomes. We will explore the common challenges associated with the formation of the benzothiazole core and the subsequent introduction of the critical acetonitrile moiety, providing actionable solutions grounded in established chemical principles.

Synthetic Pathway Overview

The synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is typically approached as a multi-step process. A common and effective strategy involves two primary stages:

-

Formation of the Benzothiazole Core: This stage focuses on constructing the 6-ethoxy-1,3-benzothiazole scaffold. A reliable method is the reaction of 4-ethoxyaniline with a thiocyanate source to form an N-arylthiourea intermediate, followed by oxidative cyclization.

-

Introduction of the Acetonitrile Group: This involves the functionalization of the C2-position of the benzothiazole ring. A standard method is the conversion of a 2-methylbenzothiazole intermediate to a 2-(halomethyl)benzothiazole, followed by a nucleophilic substitution with a cyanide salt.

Troubleshooting side reactions in (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile condensation

Technical Support Center: (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile Chemistry

Welcome to the technical support resource for researchers utilizing (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile in condensation reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the condensation chemistry of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile.

Q1: What is the primary application of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile in condensation reactions?

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is an active methylene compound. The protons on the carbon adjacent to the nitrile and the benzothiazole ring (the α-carbon) are acidic and can be removed by a base.[1] This makes it an excellent nucleophile for condensation reactions, most notably the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated products.[2] These products, typically (E)-2-(benzothiazol-2-yl)-3-arylacrylonitriles, are valuable intermediates in medicinal chemistry and materials science.[3][4]

Q2: How does the choice of base impact the reaction?

The base is critical for deprotonating the acetonitrile to form the reactive carbanion (enolate). However, its strength must be carefully chosen:

-

Weak Bases (e.g., piperidine, triethylamine, ammonium acetate): These are generally preferred. They are strong enough to deprotonate the active methylene group but not so strong as to cause undesirable side reactions.[2][5] Using a mild base minimizes the risk of self-condensation of the aldehyde partner or base-catalyzed ring-opening of the benzothiazole core.[1][2]

-

Strong Bases (e.g., NaOH, KOH, NaOEt): These can lead to a host of problems, including rapid, uncontrolled polymerization, hydrolysis of the nitrile or ethoxy groups, and potential degradation of the benzothiazole ring.[1][6] They should be used with caution, typically at low temperatures and with slow addition protocols.

Q3: Can the nitrile or ethoxy functional groups participate in side reactions?

Yes, under certain conditions, both groups can be reactive.

-

Nitrile Group: This is the most common site for side reactions. In the presence of water and either acid or base catalysts, the nitrile can undergo hydrolysis to first form an amide and subsequently a carboxylic acid.[6][7] This is a frequent cause of polar impurities.

-

Ethoxy Group: The ethoxy group is generally stable under typical Knoevenagel conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to its hydrolysis, forming a phenol. This is less common than nitrile hydrolysis.[8]

Troubleshooting Guide: Side Reactions & Optimization

This section is structured to address specific experimental problems. Each entry details the probable cause, diagnostic steps, and validated solutions.

Problem 1: Low or No Yield of the Desired Condensation Product

Q: My reaction has stalled or resulted in a very low yield, with a significant amount of unreacted (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile remaining. What went wrong?

A: This common issue points to several potential root causes related to reaction kinetics and equilibrium.

Potential Causes & Solutions:

-

Insufficient Base Strength or Amount: The catalyst may not be basic enough to efficiently generate the required carbanion intermediate.

-

Diagnosis: Monitor the reaction mixture's pH. If it's neutral or acidic, the base may have been consumed or was insufficient from the start.

-

Solution: Switch to a slightly stronger, non-nucleophilic base (e.g., DBU) or increase the loading of your current base (e.g., from catalytic to stoichiometric amounts).

-

-

Poor Solubility: If either the acetonitrile starting material or the aldehyde/ketone partner has poor solubility in the chosen solvent, the reaction will be slow.

-

Diagnosis: Visually inspect the reaction. Is there a large amount of undissolved solid?

-

Solution: Change to a more suitable solvent (e.g., from ethanol to DMF or DMSO for more polar substrates). Alternatively, gentle heating can improve solubility and reaction rates.

-

-

Steric Hindrance: A bulky aldehyde or ketone can sterically hinder the approach of the nucleophile, slowing the reaction dramatically.

-

Diagnosis: Compare the structure of your carbonyl partner to known successful examples. Highly substituted aldehydes (e.g., 2,6-disubstituted benzaldehydes) are particularly challenging.

-

Solution: Increase the reaction temperature and time. Consider using microwave-assisted synthesis, which can often overcome steric barriers by providing localized superheating.[3][4]

-

-

Water Scavenging: The dehydration step of the Knoevenagel condensation is reversible. Excess water can shift the equilibrium back towards the intermediate aldol adduct, which can then revert to the starting materials.

-

Diagnosis: This is difficult to diagnose directly but is a common culprit in low-yield reactions.

-

Solution: Perform the reaction under anhydrous conditions. Use dry solvents and consider adding a Dean-Stark trap or molecular sieves to remove the water formed during the reaction.

-

Caption: Troubleshooting workflow for low-yield condensation reactions.

Problem 2: Formation of a Polar Impurity, Soluble in Aqueous Base

Q: My crude product analysis (TLC, LC-MS) shows a significant byproduct that is more polar than my starting material and desired product. What is it?

A: This is a classic sign of nitrile hydrolysis. The presence of water, especially under basic or acidic conditions at elevated temperatures, can convert the nitrile group into a carboxamide or, with further reaction, a carboxylate salt.

Caption: Hydrolysis pathway of the nitrile functional group.

Diagnostic Protocol:

-

LC-MS Analysis: The mass of the amide byproduct will be +18 amu (M+H₂O) compared to the starting material. The carboxylic acid will be +19 amu (M+H₂O-H+NH₃) or show a mass corresponding to its salt.

-

FT-IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ (amide) and broad O-H stretches.

-

¹H NMR Spectroscopy: The characteristic CH₂ protons adjacent to the nitrile (a singlet) will shift, and broad N-H peaks (for the amide) will appear.

Preventative Measures & Solutions:

-

Strict Anhydrous Conditions: Use freshly distilled, dry solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (N₂ or Ar).

-

Moderate Temperatures: Avoid excessive heating, as higher temperatures accelerate the rate of hydrolysis.

-

Use Non-Aqueous Bases: Employ organic bases like triethylamine or DBU instead of aqueous hydroxides.

-

Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by washing the organic solution of the product with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired product should remain in the organic layer while the acid salt moves to the aqueous layer.

Problem 3: Formation of High Molecular Weight Byproducts or Oligomers

Q: I'm observing products with approximately double the mass of my starting material, or a complex mixture of oligomers. What is causing this?

A: This indicates that the highly reactive carbanion intermediate is reacting with other molecules besides the intended aldehyde/ketone partner.

Potential Causes & Solutions:

-

Self-Condensation (Dimerization): In the absence of a suitable electrophile (the aldehyde), the carbanion of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile can attack the nitrile group of another molecule, leading to a dimer after rearrangement (a Thorpe-Ziegler type reaction).

-

Diagnosis: Look for a byproduct with a mass of 2x that of the starting material.

-

Solution: Use a slow-addition method. Prepare a solution of the base and the aldehyde, and then add the acetonitrile derivative dropwise. This ensures that the generated carbanion always has a high concentration of the desired electrophile to react with.

-

-

Michael Addition: The desired α,β-unsaturated product is a Michael acceptor. A second molecule of the acetonitrile carbanion can add to this product, leading to a 1,4-adduct.

-

Diagnosis: This byproduct will have a mass equal to the sum of the starting material and the final product.

-

Solution: Control the stoichiometry carefully. Avoid using a large excess of the acetonitrile starting material. Running the reaction at lower temperatures can also favor the initial Knoevenagel condensation over the subsequent Michael addition.

-

| Byproduct Name | Formation Mechanism | Molecular Weight Change (vs. Acetonitrile SM) | Recommended Mitigation Strategy |

| Acetamide Derivative | Nitrile Hydrolysis | +18 amu | Use anhydrous conditions, moderate temperature. |

| Acetic Acid Derivative | Full Nitrile Hydrolysis | +19 amu | Use anhydrous conditions, non-aqueous base. |

| Dimer | Self-Condensation | 2 x (MW of SM) | Slow addition of acetonitrile to aldehyde/base mixture. |

| Michael Adduct | Addition to Product | MW of SM + MW of Product | Use 1:1 stoichiometry, lower temperature. |

| Ring-Opened Species | Benzothiazole Degradation | Varies (often complex mixture) | Use weak, non-nucleophilic bases; avoid high temperatures. |

Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation (General Procedure)

This protocol is designed to minimize common side reactions.

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the aromatic aldehyde (1.0 eq), (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile (1.05 eq), and anhydrous ethanol (5-10 mL per mmol of aldehyde).

-

Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or triethylamine (0.2 eq).

-

Heat the mixture to a gentle reflux (or a temperature that ensures solubility, e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

-

Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This green chemistry approach offers rapid reaction times and often high purity.[3][4]

-

In a microwave reaction vial, combine the aromatic aldehyde (1.0 eq), (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile (1.1 eq), and a catalytic amount of a solid-supported base (e.g., KF on alumina or an anion-exchange resin).[9]

-

Seal the vial and place it in a scientific microwave reactor.

-

Irradiate at a constant temperature (e.g., 120 °C) for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

-

After cooling, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate), filter to remove the solid catalyst, and concentrate the filtrate.

-

Purify the product as needed, though often the crude product is of high purity.

References

-

Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag. [Link]

-

Jin, T. S., et al. Green condensation reaction of aromatic aldehydes with active methylene compounds catalyzed by anion-exchange resin under ultrasound irradiation. Ultrasonics Sonochemistry, 2015. [Link]

-

Guzmán, A., et al. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 2021. [Link]

-

Guzmán, A., et al. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 2024. [Link]

-

Kostova, I., et al. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 2001. [Link]

-

Substituted active methylene synthesis by condensation. Organic Chemistry Portal.[Link]

-

Guzmán, A., et al. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.[Link]

-

Ohmatsu, K., et al. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 2023. [Link]

-

Papamicael, C., et al. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 2024. [Link]

-

Knoevenagel condensation. Wikipedia.[Link]

-

Trilleras, J., et al. Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate.[Link]

-

Singh, G., et al. Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development, 2018. [Link]

-

Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve.[Link]

-

Boronat, M., et al. Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H₂O)x Clusters. ResearchGate.[Link]

-

El-Mossalamy, E. H., et al. Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. International Journal of Materials Science and Engineering.[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. evitachem.com [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. ijmse.org [ijmse.org]

- 9. Green condensation reaction of aromatic aldehydes with active methylene compounds catalyzed by anion-exchange resin under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Chromatography of Benzothiazole Acetonitriles

Case ID: BZT-ACN-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Purifying benzothiazole acetonitriles presents a unique dual-challenge in chromatography. You are dealing with a molecule that possesses a basic nitrogen (in the thiazole ring) and an acidic methylene proton (

This "amphoteric-like" behavior often leads to two specific failure modes on standard silica gel:

-

Tailing/Streaking: Caused by the interaction of the basic nitrogen with acidic silanol groups.

-

Decomposition/Hydrolysis: The acidic methylene group can be sensitive to prolonged exposure to acidic stationary phases, leading to nitrile hydrolysis or oxidation.

This guide provides the validated solvent systems and troubleshooting protocols to resolve these issues.

Module 1: Validated Solvent Systems

The following solvent systems have been categorized by "Polarity Class." Always perform a Thin Layer Chromatography (TLC) pilot before scaling to a column.

Table 1: Mobile Phase Recommendations

| Polarity Class | Solvent System | Ratio (v/v) | Target Application | Modifier Required? |

| Standard | Hexane / Ethyl Acetate | 8:2 to 6:4 | General purification of 2-benzothiazoleacetonitrile parent compounds. | No (usually) |

| High Polarity | DCM / Methanol | 98:2 to 95:5 | Polar derivatives (e.g., amine-substituted or oxidized variants).[1] | Yes (See below) |

| Anti-Tailing | Toluene / Acetone | 9:1 to 7:3 | "Streaking" compounds. Toluene suppresses | No |

| Basic Buffer | DCM / MeOH / NH | 95:4.5:0.5 | Stubborn cases where the basic nitrogen binds irreversibly to silica. | YES |

The "Golden Rule" of Modifiers

If your benzothiazole derivative streaks (tails) on the TLC plate, you must add a basic modifier to your mobile phase.

-

Protocol: Add 1% Triethylamine (TEA) to your solvent system.

-

Mechanism:[2] TEA competes for the acidic silanol sites on the silica gel, effectively "capping" them so your benzothiazole can elute cleanly.

Module 2: Decision Matrix & Workflow

Do not guess your solvent system. Follow this logic path to minimize sample loss.

Figure 1: Logic flow for selecting the appropriate mobile phase based on initial TLC screening.

Module 3: Troubleshooting & FAQs

Q1: My compound decomposes on the column. The fraction collected is not what I loaded.

Diagnosis: Acid-catalyzed hydrolysis or oxidation. Silica gel is naturally acidic (pH ~4-5). The active methylene group in benzothiazole acetonitrile is reactive. The Fix:

-

Neutralize the Silica: Pre-wash your silica column with a solution of 1% TEA in Hexane before loading your sample.

-

Switch Stationary Phase: Use Neutral Alumina instead of silica gel. Alumina is less likely to trigger acid-sensitive rearrangement of the nitrile group [1].

Q2: I see two spots on TLC, but they merge into one broad peak on the column.

Diagnosis: "Co-elution" due to poor selectivity. This often happens with the starting material (2-aminothiophenol) or disulfide byproducts. The Fix: Change the selectivity , not just the polarity.

-

If using Hexane/EtOAc, switch to DCM/Hexane or Toluene/Acetone .

-

Toluene interacts with the aromatic benzothiazole rings via

-stacking, often separating them from non-aromatic impurities that co-elute in EtOAc systems [2].

Q3: The product is stuck at the baseline even in 100% Ethyl Acetate.

Diagnosis: You likely have a salt formation or a highly polar interaction. The Fix: Use the "Ammoniated Methanol" trick:

-

Prepare a stock solution of 10% NH

OH in Methanol. -

Use this stock as the "B" solvent in a DCM gradient (e.g., 0% to 10% of the ammoniated methanol in DCM).

-

Warning: Do not use acetone with primary amines, as it can form imines (Schiff bases) inside the column.

Module 4: Advanced Protocol - The "Slurry Pack" with Modifier

For benzothiazole derivatives, "dry loading" often leads to broader peaks.[1] Use this wet-packing method for sharper resolution.

Reagents:

-

Silica Gel 60 (230-400 mesh)

-

Solvent: Hexane/EtOAc (7:3) + 1% TEA

Step-by-Step:

-

Pre-treatment: Mix the solvent containing TEA with the silica in a beaker. Stir for 5 minutes. This allows the amine to neutralize the most active silanol sites before the silica enters the column.

-

Pour: Pour the slurry into the column and tap to settle.

-

Flush: Flush with 2 column volumes of the solvent without TEA to remove excess base (optional, but recommended if your compound is base-sensitive).

-

Load: Dissolve your sample in the smallest possible volume of DCM or Toluene and load carefully.

References

-

BenchChem. (2025).[3] Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from [1]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[4] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Benzothiazoleacetonitrile Product Analysis & Safety Data. Retrieved from

-

University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[5][6] Department of Chemistry. Retrieved from

Sources

Validation & Comparative

1H NMR spectral analysis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

An In-Depth Guide to the ¹H NMR Spectral Analysis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile: A Comparative Approach

Introduction: The Structural Imperative in Benzothiazole Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including antitumor, antimicrobial, and analgesic properties.[1] The precise substitution pattern on the benzothiazole ring system is critical to a compound's function, making unambiguous structural elucidation a non-negotiable aspect of its development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for determining molecular structure in solution.[2][3]

This guide provides a detailed, expert-level analysis of the ¹H NMR spectrum of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile. We will move beyond a simple peak-list and delve into the causal relationships between the molecule's structure and its spectral output. To provide a richer context and highlight the subtle yet significant effects of substitution, we will compare its spectrum with that of its unsubstituted parent compound, (1,3-benzothiazol-2-yl)acetonitrile. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently interpret these complex heterocyclic systems.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of spectral data is paramount for accurate interpretation. The following protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.[4] Alternative solvents like DMSO-d₆ can be used if solubility is an issue.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, providing a universal reference point for the chemical shift scale.[2][5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.[6][7]

-

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard pulse sequences. A typical acquisition involves a 90° pulse followed by the detection of the Free Induction Decay (FID).

-

Set the spectral width to cover the entire expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; for a 5-10 mg sample, 16 to 64 scans are usually sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals. The area under each peak is directly proportional to the number of protons it represents, providing critical quantitative information.[8]

-

Structural Analysis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

The structure of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum.

.dot

Caption: Structure of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile with key protons labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, based on established principles of NMR spectroscopy and data from analogous structures.[9][10][11]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₘ (-OCH₂CH₃ ) | ~1.45 | Triplet (t) | ~7.0 | 3H |

| Hₓ (-CH₂ CN) | ~4.10 | Singlet (s) | - | 2H |

| Hₒ (-OCH₂ CH₃) | ~4.15 | Quartet (q) | ~7.0 | 2H |

| Hₙ (H-5) | ~7.15 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 | 1H |

| Hₐ (H-7) | ~7.50 | Doublet (d) | J ≈ 2.5 | 1H |

| Hₑ (H-4) | ~7.85 | Doublet (d) | J ≈ 9.0 | 1H |

Detailed Interpretation

-

Ethoxy Group (Hₘ, Hₒ): The ethoxy group gives rise to two characteristic signals. The terminal methyl protons (Hₘ ) appear as a triplet around 1.45 ppm due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).[5] The methylene protons (Hₒ ), being attached to the electron-withdrawing oxygen atom, are deshielded and appear further downfield as a quartet around 4.15 ppm, split by the three methyl protons (n+1 rule, 3+1=4).[5] The coupling constant for both signals will be identical, approximately 7.0 Hz.

-

Cyanomethyl Group (Hₓ): The methylene protons of the acetonitrile group are adjacent to both the electron-withdrawing nitrile group and the benzothiazole ring system.[11] Lacking any adjacent non-equivalent protons, this signal appears as a sharp singlet. Its chemical shift, predicted around 4.10 ppm, is significantly downfield due to the combined anisotropic and inductive effects of the neighboring groups.

-

Aromatic Protons (Hₙ, Hₐ, Hₑ): The three protons on the benzene ring of the benzothiazole core have distinct chemical environments.

-

Hₑ (H-4): This proton is ortho to the thiazole nitrogen and meta to the ethoxy group. It is expected to be the most downfield of the aromatic protons, appearing as a doublet around 7.85 ppm due to coupling with H-5 (³J, ortho coupling, ~9.0 Hz).

-

Hₐ (H-7): This proton is ortho to the electron-donating ethoxy group. It will experience significant shielding and appear as a doublet around 7.50 ppm due to its small coupling with H-5 (⁴J, meta coupling, ~2.5 Hz).

-

Hₙ (H-5): This proton is ortho to H-4 and meta to H-7. It will be split by both neighboring protons, resulting in a doublet of doublets around 7.15 ppm, with coupling constants corresponding to the ortho (~9.0 Hz) and meta (~2.5 Hz) interactions. The strong electron-donating effect of the para-ethoxy group causes this proton to be significantly shielded compared to its position in the unsubstituted analog.[10]

-

Comparative Analysis: The Influence of the 6-Ethoxy Substituent

To fully appreciate the spectral features of our target compound, a comparison with the unsubstituted (1,3-benzothiazol-2-yl)acetonitrile is highly instructive.[12]

| Proton Assignment | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | (1,3-benzothiazol-2-yl)acetonitrile | Δδ (ppm) | Rationale for Shift |

| -CH₂CN | ~4.10 (s) | ~4.08 (s) | ~0.02 | Minimal effect from distant substituent |

| H-4 | ~7.85 (d) | ~8.10 (d) | -0.25 | Moderate shielding from para -OEt |

| H-5 | ~7.15 (dd) | ~7.55 (t) | -0.40 | Strong shielding from para -OEt |

| H-6 | - (Substituted) | ~7.45 (t) | - | - |

| H-7 | ~7.50 (d) | ~7.95 (d) | -0.45 | Strong shielding from ortho -OEt |

Key Observations:

The most dramatic differences are observed in the aromatic region. The ethoxy group is a powerful electron-donating group through resonance. This increases the electron density on the benzene ring, causing a shielding effect (an upfield shift to lower ppm values) on the ring protons.[10] The effect is most pronounced at the ortho (H-7) and para (H-5) positions, which are shifted upfield by approximately 0.40-0.45 ppm. The meta proton (H-4) is less affected, showing a smaller upfield shift. This clear and predictable electronic effect serves as a powerful diagnostic tool for confirming the position of the substituent on the benzothiazole ring.

Workflow for Spectral Interpretation

The process of moving from a raw spectrum to a confirmed structure follows a logical and systematic workflow.

.dot

Caption: A systematic workflow for ¹H NMR spectral analysis and comparative validation.

Conclusion

The ¹H NMR spectrum of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile provides a rich tapestry of information that, when systematically analyzed, leads to its unambiguous structural confirmation. The characteristic signals of the ethoxy and cyanomethyl groups are readily identified in the aliphatic region. In the aromatic region, the position and splitting patterns of the three remaining protons are highly diagnostic.

By comparing the spectrum to that of the unsubstituted (1,3-benzothiazol-2-yl)acetonitrile, we can quantitatively observe the powerful electron-donating effect of the 6-ethoxy group, which induces a significant upfield shift in the signals of the aromatic protons, particularly H-5 and H-7. This comparative approach not only strengthens the structural assignment but also provides a deeper understanding of structure-property relationships, an essential skill for professionals in chemical research and drug development.

References

- Filo. (2023). How an 1H NMR distinguish between the compounds in each of the f...

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

-

Tarfoui, M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]

-

Koval'ov, I., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Available at: [Link]

-

Hutchinson, I., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Amazon AWS. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Büyükokuroğlu, M. E., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Molecules. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting HNMR. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo.... Available at: [Link]

-

Zou, Y., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (2025). (PDF) Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Available at: [Link]

- Unknown Source. (n.d.). ¹H NMR Spectroscopy.

-

Gall, G. L., et al. (2003). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains. Applied and Environmental Microbiology. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Journal of the Brazilian Chemical Society. (n.d.). Supplementary Information. Available at: [Link]

- Unknown Source. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

-

Shantakumar, S. M., et al. (2008). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (in particular, the methylene protons of the two CH 2.... Available at: [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

-

University of Wisconsin. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. Available at: [Link]

-

Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

MDPI. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][13][14]oxaphosphinine 6-oxide. Available at: [Link]

-

Sciforum. (n.d.). Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Available at: [Link]

-

ISCA. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Available at: [Link]

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. azooptics.com [azooptics.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 12. Benzothiazole-2-acetonitrile(56278-50-3) 1H NMR spectrum [chemicalbook.com]

- 13. How an _{\:}^{1}H NMR distinguish between the compounds in each of the f.. [askfilo.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of 6-Ethoxy-Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals